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Cat. No.: B195704

Application Note

AN-QC-2025-12-08

Introduction

Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory
diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the
purity and quality of theophylline in pharmaceutical formulations is critical for its safety and
efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list
several potential impurities of theophylline that must be monitored and controlled.
Theophylline EP Impurity C, chemically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-
tetrahydropyrimidin-5-yl)formamide, is a specified impurity in the European Pharmacopoeia.[1]
[2][3] This document provides detailed application notes and protocols for the use of
Theophylline EP Impurity C as a reference standard in the quality control of theophylline drug
substances and products.

The primary application of Theophylline EP Impurity C is in the identification and
guantification of this specific impurity in theophylline samples using high-performance liquid
chromatography (HPLC).[4] By using a certified reference standard, analytical laboratories can
accurately assess the level of this impurity, ensuring that it does not exceed the limits set by
regulatory authorities.[5]
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Chemical Information

Parameter

Value

Reference

Chemical Name

N-(6-amino-1,3-dimethyl-2,4-
dioxo-1,2,3,4-
tetrahydropyrimidin-5-

yl)formamide

[3]

Theophylline USP Related
Compound C, Theophylline-

Synonyms Ethylenediamine EP Impurity iz
C, Caffeine EP Impurity B

CAS Number 7597-60-6 [3]

Molecular Formula C7H10N4Os3

Molecular Weight 198.18 g/mol

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Related Substances

This protocol is based on the European Pharmacopoeia monograph for Theophylline and is

suitable for the determination of related substances, including Impurity C.

1.1. Chromatographic Conditions

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.pharmaffiliates.com/en/7597-60-6-theophylline-related-compound-c-n-6-amino-1-3-dimethyl-2-4-dioxo-1-2-3-4-tetrahydropyrimidin-5-yl-1653037-pausp1653037.html
https://www.tlcstandards.com/ProdDetail.aspx?ID=T-604&name=THEOPHYLLINE
https://klivon.com/product/7597-60-6--theophylline-ep-impurity-c-theophylline-ethylenediamine-ep-impurity-c-caffeine-ep-impurity-b--12553
https://www.pharmaffiliates.com/en/7597-60-6-theophylline-related-compound-c-n-6-amino-1-3-dimethyl-2-4-dioxo-1-2-3-4-tetrahydropyrimidin-5-yl-1653037-pausp1653037.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Condition

Octadecylsilyl silica gel for chromatography R (7

Column
pum), 0.25 m x 4.0 mm
Mix 7 volumes of acetonitrile and 93 volumes of
Mobile Phase a 1.36 g/L solution of sodium acetate R
containing 5.0 mL/L of glacial acetic acid R.
Flow Rate 2.0 mL/min
Detection UV spectrophotometer at 272 nm
Injection Volume 20 pL
Run Time 3.5 times the retention time of theophylline
Column Temperature Ambient

1.2. Preparation of Solutions

e Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile
phase and dilute to 20.0 mL with the mobile phase.

o Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.
Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This corresponds to a 0.1%
solution.

o Reference Solution (b) (for System Suitability): Dissolve 10 mg of Theobromine R in the
mobile phase, add 5 mL of the Test Solution and dilute to 100 mL with the mobile phase.
Dilute 5 mL of this solution to 50 mL with the mobile phase.

» Reference Solution (c) (for Peak Identification): Prepare a solution containing a known
concentration of Theophylline EP Impurity C reference standard in the mobile phase. The
concentration should be appropriate for clear peak detection.

1.3. System Suitability

e Resolution: The resolution between the peaks due to theobromine and theophylline in the
chromatogram obtained with Reference Solution (b) should be a minimum of 2.0.
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» Relative Retention Times (with reference to theophylline, retention time = 6 min):

o Impurity C: ~0.3
o Impurity B: ~0.4
o Impurity D: ~0.5

[e]

Impurity A (Caffeine): ~2.5
1.4. Impurity Acceptance Criteria (as per European Pharmacopoeia)

e Impurity C: The area of the peak corresponding to Impurity C in the chromatogram of the
Test Solution is not more than the area of the principal peak in the chromatogram of
Reference Solution (a) (0.1%).

e Any other impurity: For each impurity, not more than the area of the principal peak in the
chromatogram obtained with Reference Solution (a) (0.1%).

Experimental Workflow

The following diagram illustrates the workflow for the quality control testing of Theophylline for

related substances.
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Figure 1. HPLC Workflow for Related Substances Testing.

Method Validation Principles

Any analytical method for the determination of impurities should be validated in accordance
with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] The key validation

parameters for an impurity method are summarized below.
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Validation Parameter

Description and Typical Acceptance
Criteria

Specificity

The ability to assess the analyte unequivocally
in the presence of components that may be
expected to be present. This is demonstrated by
the resolution of the impurity peak from other
components and by performing forced

degradation studies.

Linearity

The ability to obtain test results that are directly
proportional to the concentration of the analyte.
A minimum of 5 concentration levels should be

used, with a correlation coefficient (r?) of >0.99.

Range

The interval between the upper and lower
concentrations of the analyte for which the
method has been demonstrated to have a
suitable level of precision, accuracy, and
linearity. For impurities, the range should
typically cover from the reporting threshold to

120% of the specification limit.

Accuracy

The closeness of test results to the true value. It
should be assessed using a minimum of 9
determinations over a minimum of 3
concentration levels covering the specified
range. Recovery should be within an

appropriate range (e.g., 80-120%).

Precision

The closeness of agreement between a series
of measurements from multiple samplings of the
same homogeneous sample. It is evaluated at
three levels: repeatability (intra-assay),
intermediate precision (inter-assay), and
reproducibility. The relative standard deviation
(RSD) should be within acceptable limits (e.g.,

<10% for impurities).
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Limit of Detection (LOD)

The lowest amount of analyte in a sample that
can be detected but not necessarily quantitated
as an exact value. Typically determined at a

signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that
can be quantitatively determined with suitable
precision and accuracy. Typically determined at

a signal-to-noise ratio of 10:1.

Robustness

A measure of the method's capacity to remain
unaffected by small, but deliberate variations in
method parameters. This provides an indication

of its reliability during normal usage.

Logical Relationship for Impurity Control

The following diagram illustrates the logical relationship between the analytical method, the

reference standard, and the final quality decision for a pharmaceutical product.
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Figure 2. Logical Flow for Impurity Control in QC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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